3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
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Overview
Description
3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a complex organic compound with a molecular formula of C21H13Cl2F3N2O3S . This compound is characterized by the presence of nitro, trifluoromethyl, sulfanyl, and oxime functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps:
Formation of the Nitro Compound: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Introduction of the Trifluoromethyl Group:
Formation of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carbaldehyde Group: The carbaldehyde group is introduced through a formylation reaction.
Oxime Formation: The final step involves the reaction of the carbaldehyde with hydroxylamine to form the oxime.
Chemical Reactions Analysis
3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The oxime group can be hydrolyzed to form the corresponding aldehyde.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxime group can form stable complexes with metal ions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar compounds include:
4-nitro-3-(trifluoromethyl)phenol: This compound has similar functional groups but lacks the sulfanyl and oxime groups.
2-nitro-4-(trifluoromethyl)phenol: This compound also has similar functional groups but differs in the position of the nitro group.
3-nitrobenzotrifluoride: This compound lacks the sulfanyl and oxime groups but has a similar trifluoromethyl group.
The uniqueness of 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[3-nitro-4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N2O3S/c22-17-5-2-6-18(23)16(17)12-31-27-11-13-7-8-20(19(9-13)28(29)30)32-15-4-1-3-14(10-15)21(24,25)26/h1-11H,12H2/b27-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPSHUQQZGVTQ-LUOAPIJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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